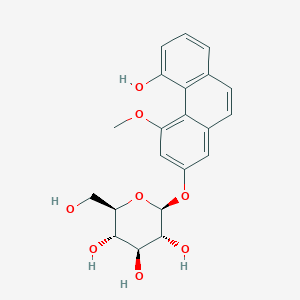
Pyruvate Carboxylase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyruvate Carboxylase-IN-2 is a chemical compound known for its inhibitory effects on the enzyme pyruvate carboxylase. Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, a crucial step in gluconeogenesis and the tricarboxylic acid cycle. The inhibition of pyruvate carboxylase by this compound has significant implications in metabolic research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyruvate Carboxylase-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their assembly into the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. For example, the use of specific reagents like acetyl-CoA and biotin analogs can be crucial in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, scalability, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyruvate Carboxylase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.
Scientific Research Applications
Pyruvate Carboxylase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of pyruvate carboxylase in cellular metabolism and energy production.
Medicine: Potential therapeutic applications in treating metabolic disorders and certain types of cancer by inhibiting pyruvate carboxylase activity.
Industry: Utilized in the development of new drugs and biochemical assays.
Mechanism of Action
Pyruvate Carboxylase-IN-2 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pyruvate to oxaloacetate, disrupting key metabolic pathways such as gluconeogenesis and the tricarboxylic acid cycle. The molecular targets involved include the biotin carboxylase domain and the carboxyl transferase domain of pyruvate carboxylase.
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA Carboxylase Inhibitors: These compounds inhibit acetyl-CoA carboxylase, another biotin-dependent enzyme involved in fatty acid metabolism.
Propionyl-CoA Carboxylase Inhibitors: Inhibit propionyl-CoA carboxylase, which plays a role in amino acid metabolism.
3-Methylcrotonyl-CoA Carboxylase Inhibitors: Target 3-methylcrotonyl-CoA carboxylase, involved in leucine catabolism.
Uniqueness
Pyruvate Carboxylase-IN-2 is unique in its specific inhibition of pyruvate carboxylase, making it a valuable tool for studying the enzyme’s role in metabolism and its potential as a therapeutic target. Unlike other carboxylase inhibitors, this compound specifically disrupts gluconeogenesis and the tricarboxylic acid cycle, providing insights into metabolic regulation and disease mechanisms.
Properties
Molecular Formula |
C21H22O8 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(5-hydroxy-4-methoxyphenanthren-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H22O8/c1-27-14-8-12(28-21-20(26)19(25)18(24)15(9-22)29-21)7-11-6-5-10-3-2-4-13(23)16(10)17(11)14/h2-8,15,18-26H,9H2,1H3/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
YLTGYUHWCZSXHG-CMWLGVBASA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O |
Canonical SMILES |
COC1=C2C(=CC(=C1)OC3C(C(C(C(O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


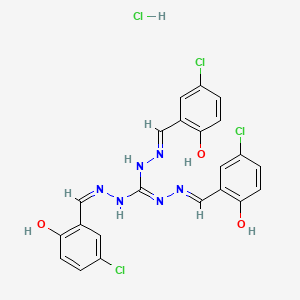
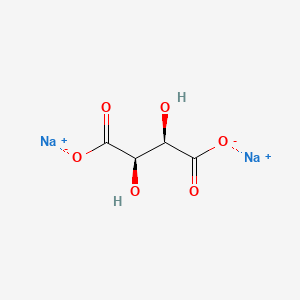
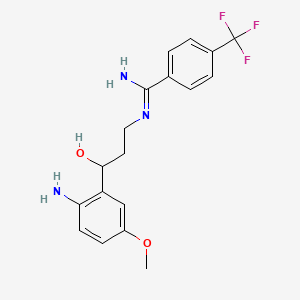
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
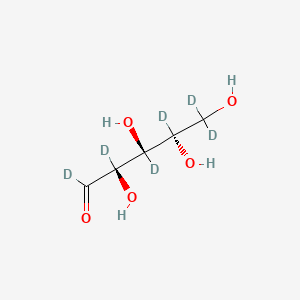
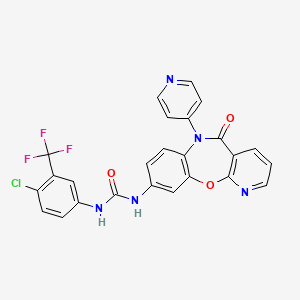
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
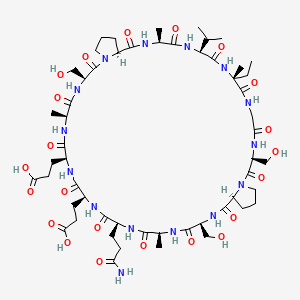
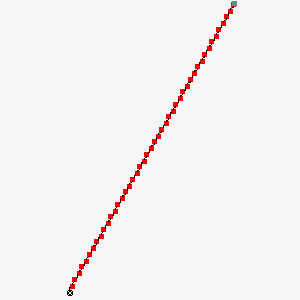

![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
